molecular formula C16H16O3 B6378443 6-(4-Ethoxy-2-methylphenyl)-2-formylphenol CAS No. 1261919-24-7

6-(4-Ethoxy-2-methylphenyl)-2-formylphenol

Cat. No.: B6378443
CAS No.: 1261919-24-7
M. Wt: 256.30 g/mol
InChI Key: PJZFJJOBMPESFM-UHFFFAOYSA-N
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Description

6-(4-Ethoxy-2-methylphenyl)-2-formylphenol is an organic compound with a complex structure that includes both phenolic and aldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethoxy-2-methylphenyl)-2-formylphenol typically involves multi-step organic reactions. One common method includes the alkylation of 2-methylphenol with 4-ethoxybenzyl chloride under basic conditions to form the intermediate compound. This intermediate is then subjected to formylation using a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethoxy-2-methylphenyl)-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: 6-(4-Ethoxy-2-methylphenyl)-2-carboxyphenol.

    Reduction: 6-(4-Ethoxy-2-methylphenyl)-2-hydroxyphenol.

    Substitution: 6-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (in the case of nitration).

Scientific Research Applications

6-(4-Ethoxy-2-methylphenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions due to its phenolic structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Ethoxy-2-methylphenyl)-2-formylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the aldehyde group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-2-methylphenol: Lacks the formyl group, making it less reactive in certain chemical reactions.

    2-Formylphenol: Lacks the ethoxy and methyl substituents, resulting in different chemical and biological properties.

    4-Ethoxybenzaldehyde: Lacks the phenolic hydroxyl group, affecting its reactivity and applications.

Uniqueness

6-(4-Ethoxy-2-methylphenyl)-2-formylphenol is unique due to the presence of both phenolic and aldehyde functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

3-(4-ethoxy-2-methylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-3-19-13-7-8-14(11(2)9-13)15-6-4-5-12(10-17)16(15)18/h4-10,18H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZFJJOBMPESFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC=CC(=C2O)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685232
Record name 4'-Ethoxy-2-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261919-24-7
Record name 4'-Ethoxy-2-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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